molecular formula C4H7BF3K B1323549 Potassium but-3-enyltrifluoroborate CAS No. 608140-67-6

Potassium but-3-enyltrifluoroborate

Cat. No.: B1323549
CAS No.: 608140-67-6
M. Wt: 162.01 g/mol
InChI Key: UPXWGXKSNOQOKH-UHFFFAOYSA-N
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Description

Potassium but-3-enyltrifluoroborate is an organoboron compound with the molecular formula C4H7BF3K. It is a potassium salt of but-3-enyltrifluoroborate and is known for its stability and utility in various chemical reactions, particularly in organic synthesis. This compound is often used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium but-3-enyltrifluoroborate can be synthesized through the reaction of but-3-enylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds at room temperature and yields the desired trifluoroborate salt after purification .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve larger reaction vessels and more stringent control of reaction conditions to ensure high purity and yield. The use of automated systems for mixing and temperature control is common to maintain consistency in product quality .

Chemical Reactions Analysis

Types of Reactions: Potassium but-3-enyltrifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction typically produces alkanes .

Mechanism of Action

The mechanism by which potassium but-3-enyltrifluoroborate exerts its effects is primarily through its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, it acts as a source of the but-3-enyl group, which is transferred to a palladium catalyst. This catalyst then facilitates the formation of a carbon-carbon bond between the but-3-enyl group and an aryl or vinyl halide .

Molecular Targets and Pathways: The primary molecular target is the palladium catalyst, which undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product .

Comparison with Similar Compounds

  • Potassium methyltrifluoroborate
  • Potassium phenyltrifluoroborate
  • Potassium vinyltrifluoroborate

Comparison: Potassium but-3-enyltrifluoroborate is unique due to its but-3-enyl group, which provides distinct reactivity compared to other trifluoroborates. For example, potassium phenyltrifluoroborate is commonly used for arylation reactions, while potassium vinyltrifluoroborate is used for vinylation reactions.

Properties

IUPAC Name

potassium;but-3-enyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BF3.K/c1-2-3-4-5(6,7)8;/h2H,1,3-4H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXWGXKSNOQOKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCC=C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635421
Record name Potassium (but-3-en-1-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608140-67-6
Record name Potassium (but-3-en-1-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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